5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

Neurodegeneration α-Synuclein Medicinal Chemistry

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0) is a halogenated heterocyclic building block within the 1,2,4-thiadiazole class. It is primarily utilized as a late-stage intermediate for synthesizing diverse compound libraries, notably for central nervous system (CNS) disorders.

Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
CAS No. 946418-98-0
Cat. No. B1487516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
CAS946418-98-0
Molecular FormulaC9H6ClFN2S
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NSC(=N2)Cl)F
InChIInChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
InChIKeyRAIOGYGCVOVRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0): A Key Intermediate for CNS-Focused Drug Discovery


5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0) is a halogenated heterocyclic building block within the 1,2,4-thiadiazole class . It is primarily utilized as a late-stage intermediate for synthesizing diverse compound libraries, notably for central nervous system (CNS) disorders. Its core structure is explicitly claimed in patents for treating α-synucleinopathies, including Parkinson's and Alzheimer's diseases, through subsequent functionalization at the 5-chloro position to generate bioactive piperazine derivatives [1]. This compound is commercially available from multiple vendors as a research-use-only chemical, typically supplied as a colorless oil with purity ≥95% .

Late-stage diversification intermediate for CNS-focused compound libraries
4-Fluorobenzyl group retained across patent series targeting α-synuclein
Colorless oil form compatible with automated liquid handling platforms

Procurement Risks: Why a Generic 1,2,4-Thiadiazole Cannot Replace the 4-Fluorobenzyl Scaffold


Substituting 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole with a generic or near-neighbor 1,2,4-thiadiazole is chemically invalid for structure-activity relationship (SAR) studies. The 4-fluorobenzyl group at position 3 is a critical pharmacophoric element for CNS target engagement, as evidenced by its retention across an entire patented series of active anti-synucleinopathy agents, where modifications are exclusively explored at the 5-position piperazine moiety [1]. Conversely, minor positional isomerism, such as moving the fluorine from the para to the ortho position (CAS 1029718-69-1), results in a chemically distinct molecule with a different MDL number, altered electronic distribution, and no validated role in the same therapeutic context, thereby derailing lead optimization programs if substituted . The 5-chloro handle is the sole point of diversification, making this exact scaffold irreplaceable for generating the patented compound library.

Positional isomer (ortho-fluoro) has altered electronic distribution and no reported role in the same research context; may derail SAR.

Non-fluorinated benzyl or 4-methylbenzyl analogs lack the pharmacophoric context retained in all patent examples; target engagement may shift.

5-Bromo or 5-methyl analogs exhibit different reactivity (dehalogenation risk or inertness), compromising library synthesis efficiency.

Quantitative Differentiation Evidence for 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole Against Analogs


Patented Pharmacophoric Specificity: The 4-Fluorobenzyl Derivative is the Sole Disclosed Gateway to a Therapeutic Compound Library

The patent literature for 1,2,4-thiadiazoles targeting α-synucleinopathies explicitly and exclusively uses the 3-(4-fluorobenzyl) and 3-(4-methylbenzyl) substituted cores for the most advanced piperazine derivatives. The 3-(4-fluorobenzyl) scaffold appears in all potent compounds described in patent CA2641453A1, including N-(3-cyanophenyl)-4-[3-(4-fluorobenzyl)-1,2,4-thiadiazol-5-yl]-2-methylpiperazine-1-carboxamide. No corresponding 2-fluoro, 3-fluoro, or non-fluorinated benzyl analogs are disclosed as having equivalent biological activity in this context, establishing the para-fluoro substitution as a key pharmacophoric requirement [1].

Patent Pharmacophoric Specificity
Class-level inference
6 distinct piperazine-based compounds with 3-(4-fluorobenzyl) core in patent CA2641453A1; ortho-fluoro isomer not disclosed.
Supports target scaffold selection for CNS research library synthesis.
Patent-derived class-level evidence; confirm with replicate synthesis.
Neurodegeneration α-Synuclein Medicinal Chemistry

Reactivity & Utility Differentiation: The 5-Chloro Position Enables Single-Step, High-Yield Functionalization

The 5-chloro substituent on the 1,2,4-thiadiazole ring is a highly reactive electrophilic center suitable for nucleophilic aromatic substitution (SNAr) with amines, enabling late-stage diversification. This contrasts sharply with 5-methyl, 5-ethyl, or 5-bromo analogs where reactivity can be significantly lower or lead to unwanted side reactions. Specifically, 5-chloro-1,2,4-thiadiazoles react smoothly with piperazines at room temperature to give the desired 5-amino products, a transformation highlighted in the patents for creating compound libraries [1]. In contrast, the 5-bromo analog, while potentially more reactive, has a higher propensity for dehalogenation side reactions under basic conditions, reducing yield and purity in library synthesis [2].

Reactivity Differentiation
Class-level inference
5-Chloro reacts selectively with piperazines at room temp; 5-bromo shows dehalogenation risk, 5-methyl inert.
5-Chloro handle may reduce purification burden in library production.
Comparative reactivity based on class knowledge; confirm under specific conditions.
Click Chemistry Nucleophilic Substitution Parallel Synthesis

Commercially Verified High Purity: A 99% HPLC Baseline Minimizes Optimization Variables

A leading vendor's Certificate of Analysis for this specific compound confirms a typical HPLC purity of 99%, ensuring the material is supplied as a single, clean entity . This is quantitatively superior to the more common 95% purity specification found for the ortho-fluoro (2-fluorobenzyl) isomer from alternative suppliers . High initial purity eliminates a confounding variable in biological assays, as a 5% impurity load in a comparator could contain agonistic or antagonistic substances that lead to false SAR interpretations.

Commercially Verified Purity
Cross-study comparable
99% HPLC
vs. ortho-fluoro isomer 95%
Higher initial purity may reduce confounding impurity effects in biological assays.
Purity confirmed by vendor COA; repurification may still be required.
Chemical Procurement Quality Control Reproducibility

Superior Physical Form Consistency: A Stable Colorless Oil for Automated Liquid Handling

The compound is consistently described as a colorless oil . This physical state is advantageous for automated liquid handling systems in high-throughput screening, as it avoids the issues of powder clumping or solvent incompatibility associated with solid analogs. In comparison, the non-halogenated analog 3-benzyl-5-chloro-1,2,4-thiadiazole (CAS 99067-57-9) is characterized as a solid at room temperature , requiring weighing or dissolution steps that introduce additional error and reduce screening throughput.

Physical Form Consistency
Cross-study comparable
Colorless oil
Non-halogenated analog (CAS 99067-57-9): solid
Oil form compatible with acoustic dispensers, reducing pre-weighing steps.
Physical state based on vendor description; verify upon receipt.
Labor Automation Formulation Compound Management

IP-Critical Differentiation: The Exact Scaffold is the Sole Legal Mousetrap for a Published Clinical Candidate Strategy

The compound 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is not merely a research chemical; it is the direct precursor to a series of compounds claimed in multiple global patents (e.g., CA2641453A1, US20090054410) for treating a range of neurodegenerative diseases [1]. This patent landscape creates a legal moat: the use of any structurally distinct analog (e.g., replacing 4-fluorobenzyl with 2-fluorobenzyl or 4-chlorobenzyl) as a starting material to synthesize a commercially valuable therapeutic would fall outside the literal scope of the existing patent claims, eliminating any potential freedom-to-operate or licensing advantage for a translational program built on the patented series. No comparable unencumbered pharmacophore with the same CNS activity profile is reported [2].

IP-Critical Differentiation
Direct head-to-head
Direct precursor to compounds in granted patent CA2641453A1; ortho-fluoro and 4-chlorobenzyl analogs lack such protection.
Procurement secures access to a protected chemical space for translational research.
Patent analysis from public databases; seek legal advice for FTO.
Intellectual Property Drug Repurposing Patent Analysis

Optimal Application Scenarios for Procuring 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0)


Focused CNS Drug Discovery Library Synthesis

A medicinal chemistry team working on α-synucleinopathies should procure this scaffold to synthesize the specific piperazine library described in CA2641453A1 [1]. The 5-chloro group allows for a single, parallel SNAr step with a panel of commercial piperazines, rapidly generating dozens of analogs for structure-activity relationship studies. The high initial purity (99%) ensures that the products will not have confounding impurities from the starting material, accelerating the hit-to-lead phase.

Chemical Biology Probe Development

For academic researchers developing chemical probes for neurodegenerative disease targets, this compound provides an entry point to a novel, patented chemical space. Its liquid physical form is ideal for low-volume, automated dispensing platforms used in academic core facilities, facilitating the synthesis of small focused probe collections without the need for manual powder-handling infrastructure.

Freedom-to-Operate-Driven Lead Optimization

A startup biotech company seeking to establish a strong intellectual property position in the neurosciences can strategically choose this scaffold. Using it as a core will place their optimized leads squarely within the scope of the existing reMYND patent estate, creating a clear path for future licensing negotiations or demonstrating a clean freedom-to-operate position, a strategic advantage over working with an unpatentable public-domain scaffold that offers no legal protection for their investment.

Application
Selection Property
Validation Focus
CNS Library Synthesis for α-Synuclein Targets
5-Chloro handle for parallel SNAr diversification
Consistency of 4-fluorobenzyl pharmacophore in SAR studies
Chemical Probe Development for Neurodegeneration
Liquid form for automated low-volume dispensing
Purity verification to avoid confounding bioassay artifacts
IP-Secure Lead Optimization Programs
Incorporation into patented scaffold series
Freedom-to-operate analysis within CA2641453A1 claims
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